N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide
Overview
Description
N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene ring system substituted with a carbamothioyl group and a 2-chloro-5-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-chloro-5-nitroaniline with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce various substituted derivatives.
Scientific Research Applications
N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its derivatives could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers
Mechanism of Action
The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to these targets, while the naphthalene ring system provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]thiophene
Uniqueness
N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings.
Properties
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c19-15-9-8-12(22(24)25)10-16(15)20-18(26)21-17(23)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,20,21,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJHPXIJXFQTRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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